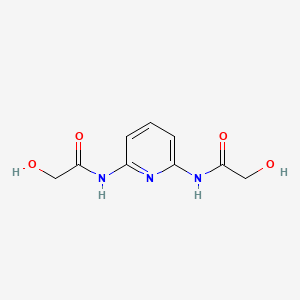
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 is an ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
作用机制
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor. P2X7 is an ATP-gated ion channel that plays a crucial role in the immune system, inflammation, and pain perception. P2X7 activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the induction of apoptosis in immune cells. N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide blocks the activation of P2X7, thereby reducing inflammation and pain perception.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In animal models of chronic pain, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce hyperalgesia and allodynia. In animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation. Additionally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor. It has also been extensively studied in preclinical models, which provides a wealth of information on its pharmacological properties. However, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its effects may vary depending on the animal model used, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One potential application is in the treatment of chronic pain. Further studies are needed to determine the optimal dosing and administration of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide for this indication. Another potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additional studies are needed to determine the long-term safety and efficacy of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in these conditions. Finally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has shown promising anti-tumor effects in various cancer cell lines, and further studies are needed to determine its potential as an anticancer agent.
合成方法
The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-ethoxybenzaldehyde with methylamine to form N-(4-ethoxyphenyl)-methylamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-(4-ethoxyphenyl)-5-methyl-3-oxo-4-phenylisoxazolecarboxamide. The final step involves the reduction of the carbonyl group to form N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.
科学研究应用
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have analgesic effects in animal models of chronic pain. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-ethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have anti-tumor effects in various cancer cell lines.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-11-9-15(10-12-16)20-19(22)17-13(2)24-21-18(17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJPVXANYPKHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)

![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5703239.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B5703246.png)





![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)
![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)
